molecular formula C9H4Cl2NNaO4S B12435387 Sodium 5,7-dichloroquinolin-8-yl sulfate

Sodium 5,7-dichloroquinolin-8-yl sulfate

Cat. No.: B12435387
M. Wt: 316.09 g/mol
InChI Key: TTWZGPDMEGUEKZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate typically involves the chlorination of 8-hydroxyquinoline. The process includes the reaction of 8-hydroxyquinoline with chlorine in the presence of a suitable solvent such as chloroform . The resulting product, 5,7-dichloro-8-hydroxyquinoline, is then reacted with sulfuric acid to form the sulfate salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5,7-dichloroquinolin-8-yl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of Sodium 5,7-dichloroquinolin-8-yl sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions, disrupting essential biological processes in microorganisms . This interaction leads to the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5,7-dichloroquinolin-8-yl sulfate is unique due to its sulfate group, which enhances its solubility and bioavailability compared to other quinoline derivatives . This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H4Cl2NNaO4S

Molecular Weight

316.09 g/mol

IUPAC Name

sodium;(5,7-dichloroquinolin-8-yl) sulfate

InChI

InChI=1S/C9H5Cl2NO4S.Na/c10-6-4-7(11)9(16-17(13,14)15)8-5(6)2-1-3-12-8;/h1-4H,(H,13,14,15);/q;+1/p-1

InChI Key

TTWZGPDMEGUEKZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)[O-])N=C1.[Na+]

Origin of Product

United States

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